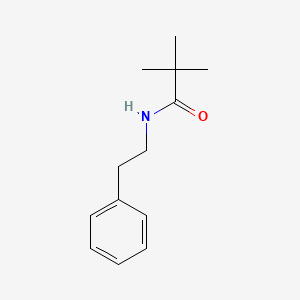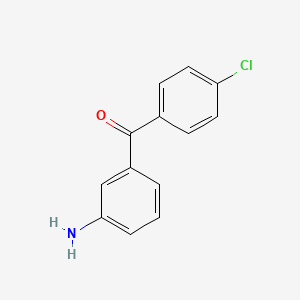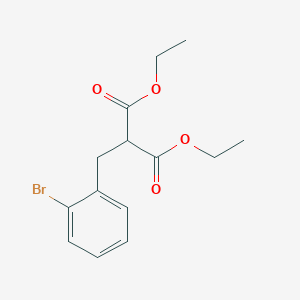
Diethyl 2-(2-bromobenzyl)malonate
Vue d'ensemble
Description
Diethyl 2-(2-bromobenzyl)malonate (DEBBM) is a compound used in organic synthesis and laboratory experiments. It is an ester of malonic acid and 2-bromobenzyl alcohol. DEBBM is a versatile compound used in a variety of synthetic reactions, including the synthesis of natural products, pharmaceuticals, and other compounds. It is also used as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis via Knoevenagel Condensation : Diethyl 2-(4-methylbenzylidene)malonate, similar in structure to Diethyl 2-(2-bromobenzyl)malonate, is synthesized using a Knoevenagel condensation reaction, indicating the compound's role in organic synthesis methodologies (Achutha et al., 2016).
Formation in Reaction with Polybromobenzyl Bromides : The compound forms as a result of reactions involving polybromobenzyl bromides and diethyl malonate sodium salt in specific conditions (Shishkin et al., 2001).
Molecular and Crystal Structure Analysis : Extensive studies on compounds like diethyl 2-(4-methylbenzylidene)malonate, which share a core structure with this compound, provide insights into their molecular and crystal structures, contributing to our understanding of their chemical properties (Achutha et al., 2016).
Applications in Chemistry and Material Science
Study of Electron-Donor-Acceptor Complex Formation : Research on derivatives of diethyl 2,2-bis(dinitrobenzyl)malonate and diethyl 2,2-bis(4-dimethylaminobenzyl)malonate, which are structurally related to this compound, helps in understanding electron-donor-acceptor complex formation, a crucial aspect in materials science (Ohno & Kumanotani, 1981).
Exciplex Formation in Polymer Matrices : The study of bichromophoric compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate highlights the potential for exciplex formation in polymer matrices, relevant for materials science and engineering (Yuan et al., 1989).
Synthesis of C-Glycosyl Malonates : Diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) malonate, synthesized from reactions involving diethyl malonate, serves as an intermediate for other chemical syntheses, showcasing the versatility of compounds like this compound in organic chemistry (Hanessian & Pernet, 1974).
Insights into Chemical Reactions and Properties
Reaction with Vinyltrimethylsilane : The addition of diethyl bromomalonate to vinyltrimethylsilane, with diethyl bromomalonate being structurally similar to this compound, provides insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Amriev et al., 1985).
Hydrolysis Studies : Investigating the hydrolysis of compounds like diethyl 2-(perfluorophenyl)malonate, which is structurally related to this compound, aids in understanding their chemical behavior and potential applications (Taydakov & Kiskin, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Diethyl 2-(2-bromobenzyl)malonate is a compound that primarily targets enolate ions . Enolate ions play a crucial role in organic chemistry as they are highly reactive and can undergo various reactions, including alkylation .
Mode of Action
The compound interacts with its targets through an SN2 reaction . During this reaction, an α-hydrogen in the enolate ion is replaced with an alkyl group from the compound, forming a new carbon-carbon (C-C) bond . This interaction results in the alkylation of the enolate ion .
Biochemical Pathways
The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis . This pathway provides routes to a wide variety of carboxylic acids and methyl ketones . The alkylation of enolate ions leads to the formation of α-substituted malonic esters .
Result of Action
The result of the compound’s action is the formation of α-substituted malonic esters . These esters can be further processed in various reactions, leading to the production of different carboxylic acids and methyl ketones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SN2 reaction can be affected by the polarity of the solvent, temperature, and the presence of other substances that can act as nucleophiles or electrophiles . .
Propriétés
IUPAC Name |
diethyl 2-[(2-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUKNWHBBEELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511512 | |
| Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66192-11-8 | |
| Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)
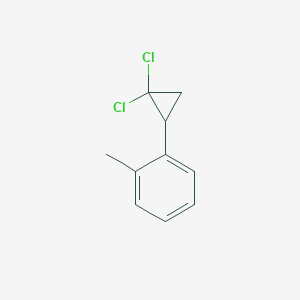
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)
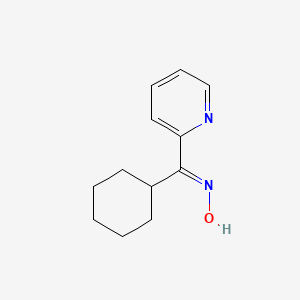
![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)
![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)
